4-Aminoindane-5-carboxylic Acid

描述

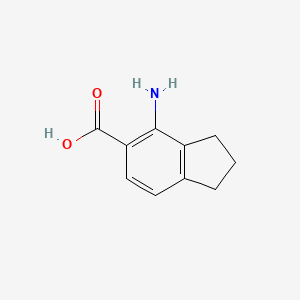

4-Aminoindane-5-carboxylic acid is an organic compound that belongs to the class of indane derivatives It features an indane ring system with an amino group at the fourth position and a carboxylic acid group at the fifth position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminoindane-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of indane derivatives, followed by functional group transformations to introduce the amino and carboxylic acid groups. For instance, the process may involve the nitration of indane to form nitroindane, which is then reduced to aminoindane. Subsequent carboxylation introduces the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process often involves optimizing reaction conditions to maximize yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

化学反应分析

Types of Reactions: 4-Aminoindane-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: Nitroindane derivatives.

Reduction: Indane alcohols or aldehydes.

Substitution: Amides or other substituted indane derivatives.

科学研究应用

Pharmaceutical Applications

1.1 Drug Development

4-Aminoindane-5-carboxylic acid is utilized as an intermediate in the synthesis of various therapeutic agents. Its derivatives have been explored for their potential in treating neurological disorders and metabolic diseases. For instance, research has indicated that certain derivatives exhibit activity against acetylcholinesterase, which is relevant for conditions like Alzheimer's disease .

1.2 Antioxidant Activity

Recent studies have identified 4-aminoindane derivatives as potential antioxidants. These compounds can scavenge free radicals, which are implicated in oxidative stress-related diseases. The antioxidant capacity of these compounds has been evaluated using assays such as ABTS and DPPH, showing promising results compared to standard antioxidants .

1.3 Neuroprotective Effects

Research has demonstrated that 4-aminoindane derivatives can protect neuronal cells from apoptosis induced by oxidative stress. In vivo studies using animal models have shown that these compounds can improve cognitive function and reduce neuroinflammation .

Biochemical Research

2.1 Enzyme Inhibition Studies

this compound is employed in biochemical assays to study enzyme inhibition mechanisms. For example, it has been used to investigate the inhibition of monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases. The compound's ability to inhibit MAO has implications for developing antidepressants .

2.2 Metabolic Pathway Analysis

This compound serves as a valuable tool in metabolic research, helping to elucidate pathways involved in amino acid metabolism. Studies have shown that it can influence metabolic fluxes in cellular systems, providing insights into metabolic disorders .

Material Science Applications

3.1 Polymer Synthesis

this compound is used in the synthesis of specialty polymers, enhancing properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve performance in applications ranging from coatings to biomedical devices .

3.2 Coatings and Adhesives

The compound's reactive functional groups allow it to be utilized in formulating advanced coatings and adhesives, which require specific adhesion properties and resistance to environmental degradation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Neuroprotection | Evaluated the effects of 4-aminoindane derivatives on neuronal cells | Demonstrated significant reduction in oxidative stress-induced apoptosis |

| Enzyme Inhibition Research | Investigated the inhibitory effects on MAO | Showed potential for developing new antidepressants |

| Polymer Development | Analyzed the impact of 4-aminoindane on polymer properties | Improved thermal stability and mechanical strength of synthesized polymers |

作用机制

The mechanism of action of 4-aminoindane-5-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the

属性

分子式 |

C10H11NO2 |

|---|---|

分子量 |

177.20 g/mol |

IUPAC 名称 |

4-amino-2,3-dihydro-1H-indene-5-carboxylic acid |

InChI |

InChI=1S/C10H11NO2/c11-9-7-3-1-2-6(7)4-5-8(9)10(12)13/h4-5H,1-3,11H2,(H,12,13) |

InChI 键 |

ITYUCJWSVNBSDG-UHFFFAOYSA-N |

规范 SMILES |

C1CC2=C(C1)C(=C(C=C2)C(=O)O)N |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。